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Compound of Interest

Compound Name: Cy3 Azide Plus

Cat. No.: B15555428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview and protocols for utilizing Cy3 Azide Plus in

single-molecule tracking (SMT) experiments. Cy3 Azide Plus is a high-performance

fluorescent probe designed for robust and efficient labeling of biomolecules via copper-

catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Its

exceptional photostability and brightness make it an ideal candidate for demanding applications

such as single-molecule imaging.[1][2]

Introduction to Cy3 Azide Plus and Single-Molecule
Tracking
Single-molecule tracking is a powerful technique that allows for the direct observation of the

movement and behavior of individual molecules in real-time.[3][4] This method provides

invaluable insights into dynamic cellular processes that are often obscured in ensemble

measurements.[4] The choice of the fluorescent label is critical for the success of SMT

experiments, requiring a probe that is bright, photostable, and can be specifically attached to

the molecule of interest with minimal perturbation.[5]

Cy3 Azide Plus is a derivative of the well-established Cyanine 3 (Cy3) dye, featuring an azide

moiety for click chemistry conjugation.[6][7] The "Plus" designation indicates the inclusion of a

copper-chelating system within the dye's structure. This innovative feature accelerates the

CuAAC reaction, allowing for the formation of a stable triazole linkage with alkyne-modified
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biomolecules under dilute conditions and improving the signal-to-noise ratio.[8] This enhanced

reactivity is particularly advantageous for labeling low-abundance targets.[8]

Quantitative Data Presentation
A thorough understanding of the photophysical properties of a fluorophore is essential for

designing and interpreting single-molecule tracking experiments. The following tables

summarize the key quantitative data for Cy3 Azide and related compounds.

Property Cy3 Azide Plus Standard Cy3 Azide Source

Excitation Maximum

(λex)
555 nm 555 nm [8][9]

Emission Maximum

(λem)
572 nm 570 nm [8][9]

Extinction Coefficient

(ε)
155,000 cm⁻¹M⁻¹ 150,000 cm⁻¹M⁻¹ [8][9]

Quantum Yield (Φ) Not explicitly stated ~0.31 [9]

Molecular Weight 945.15 (protonated) 575.2 g/mol [8][9]

Solubility Water, DMSO, DMF DMSO, DMF, DCM [8][9][10]

Recommended Laser

Line
532 nm or 555 nm 532 nm or 555 nm [8]
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Feature Advantage for Single-Molecule Tracking

High Extinction Coefficient
Efficient light absorption, leading to brighter

single-molecule signals.

High Quantum Yield

Efficient conversion of absorbed light into

emitted fluorescence, further enhancing signal

brightness.[2]

Excellent Photostability

Resistance to photobleaching allows for longer

observation times of individual molecules before

the signal is lost.[1][2]

"Plus" Technology

The integrated copper-chelating system

enhances the efficiency and speed of the

labeling reaction, which is crucial when dealing

with precious or low-concentration samples.[8]

pH Insensitivity

Stable fluorescence over a broad pH range (pH

4-10), ensuring reliable performance in various

biological buffers.[11]

Experimental Protocols
This section provides detailed protocols for the labeling of proteins with Cy3 Azide Plus and

their subsequent use in single-molecule tracking experiments using Total Internal Reflection

Fluorescence (TIRF) microscopy.

Protocol 1: Labeling of Alkyne-Modified Proteins with
Cy3 Azide Plus
This protocol describes the copper-catalyzed click chemistry reaction for conjugating Cy3
Azide Plus to a protein containing an alkyne group.

Materials:

Alkyne-modified protein in an amine-free buffer (e.g., PBS)

Cy3 Azide Plus
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Anhydrous DMSO

Copper(II) Sulfate (CuSO₄) solution (50 mM in water)

Sodium Ascorbate solution (300 mM in water, freshly prepared)

Tris buffer (e.g., 100 mM, pH 7.5)

Spin desalting columns or dialysis equipment for purification

Microcentrifuge tubes

Procedure:

Prepare Stock Solutions:

Dissolve Cy3 Azide Plus in anhydrous DMSO to a final concentration of 1 mM. Store

protected from light at -20°C.

Prepare a 50 mM solution of CuSO₄ in water.

Freshly prepare a 300 mM solution of Sodium Ascorbate in water.

Reaction Setup:

In a microcentrifuge tube, combine the following in order:

Alkyne-modified protein (e.g., 50 µL of a 1-5 mg/mL solution)

Tris buffer to bring the total volume to ~88 µL.

10 µL of 50 mM CuSO₄ solution (final concentration ~5 mM).

2 µL of 1 mM Cy3 Azide Plus stock solution (final concentration ~20 µM). Vortex briefly.

[8]

Initiate the Reaction:
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Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to the reaction mixture

to initiate the click reaction. The final volume will be approximately 110 µL.

Vortex the tube gently to ensure thorough mixing.

Incubation:

Incubate the reaction for 30-60 minutes at room temperature, protected from light. For

sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4

hours).

Purification of the Labeled Protein:

Remove the unreacted dye and copper catalyst using a spin desalting column or by

dialysis against a suitable buffer (e.g., PBS). Follow the manufacturer's instructions for the

chosen purification method.

Determination of Labeling Efficiency (Optional):

Measure the absorbance of the purified, labeled protein at 280 nm (for protein

concentration) and 555 nm (for Cy3 concentration).

Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction

coefficients of the protein and Cy3 Azide Plus.

Storage:

Store the purified, labeled protein at 4°C for short-term use or at -80°C in aliquots for long-

term storage. Protect from light.

Protocol 2: Single-Molecule Tracking of Cy3-Labeled
Proteins via TIRF Microscopy
This protocol outlines the general steps for imaging and tracking single, fluorescently labeled

proteins on a glass coverslip using a TIRF microscope.

Materials:
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Purified Cy3-labeled protein

TIRF microscope equipped with a ~532 nm or ~555 nm laser, appropriate emission filters,

and a sensitive EMCCD or sCMOS camera.

High-quality glass coverslips (e.g., No. 1.5)

Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase

and a triplet-state quencher like Trolox to enhance photostability).[12][13]

Immobilization agent for the protein of interest (if studying surface-bound dynamics)

Single-molecule tracking analysis software (e.g., u-Track, ImageJ plugins).[5]

Procedure:

Sample Preparation:

Thoroughly clean the glass coverslips to minimize background fluorescence.

If studying immobilized molecules, functionalize the coverslip surface appropriately.

Dilute the Cy3-labeled protein in the imaging buffer to a final concentration that results in

well-separated single molecules in the TIRF field of view (typically in the pM to low nM

range). The optimal concentration needs to be determined empirically.[14]

Microscope Setup and Image Acquisition:

Mount the prepared coverslip onto the TIRF microscope.

Adjust the laser angle to achieve total internal reflection, resulting in an evanescent field

that excites fluorophores only within ~100 nm of the coverslip surface.

Set the laser power to a level that provides a good signal-to-noise ratio without causing

excessively rapid photobleaching.[14]

Configure the camera for a suitable frame rate (e.g., 10-100 ms exposure time) depending

on the expected dynamics of the molecule.[14]
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Acquire a time-series of images (a "movie") of the fluorescent molecules.

Data Analysis:

Use single-molecule localization software to detect and determine the precise coordinates

of each fluorescent spot in every frame of the movie.

Employ tracking algorithms to link the localized positions of the same molecule across

consecutive frames to reconstruct its trajectory.

Analyze the trajectories to extract quantitative information, such as diffusion coefficients,

confinement radii, and binding/unbinding kinetics.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Experimental workflow for single-molecule tracking using Cy3 Azide Plus.
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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency

- Inactive alkyne/azide groups-

Insufficient dye concentration-

Presence of primary amines

(e.g., Tris) in protein buffer

- Confirm the presence and

reactivity of functional groups.-

Increase the molar excess of

Cy3 Azide Plus.- Buffer

exchange protein into an

amine-free buffer like PBS or

HEPES.

High Background

Fluorescence

- Incomplete removal of

unreacted dye- Non-specific

binding of the dye

- Optimize the purification step

(e.g., additional column

washes or longer dialysis).-

Add a blocking agent (e.g.,

BSA) to the imaging buffer.

Rapid Photobleaching
- High laser power- Presence

of molecular oxygen

- Reduce laser intensity to the

minimum required for a good

signal-to-noise ratio.- Use a

robust oxygen scavenging

system in the imaging buffer.

[12][13]

Poor Signal-to-Noise Ratio

(SNR)

- Low fluorescence signal-

High background from

sample/media

- Ensure optimal labeling and

use a high quantum yield dye

like Cy3.- Use high-quality,

clean coverslips and TIRF

microscopy to reduce

background excitation.[15]

Inaccurate Tracking

- High density of molecules-

Molecules moving too fast for

the frame rate

- Further dilute the sample to

ensure single molecules are

well-separated.- Increase the

camera frame rate (decrease

exposure time).[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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